molecular formula C19H22N2O3S B3582802 Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate

Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate

Cat. No.: B3582802
M. Wt: 358.5 g/mol
InChI Key: DZEXOTWFIZWKRI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate is a complex organic compound with a thiazole ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: Similar in structure but with a thiophene ring instead of a thiazole ring.

    Ethyl acetate: A simpler ester with different chemical properties.

Uniqueness

Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-24-18(23)11-16-12-25-19(20-16)21-17(22)10-7-14-5-8-15(9-6-14)13(2)3/h5-10,12-13H,4,11H2,1-3H3,(H,20,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEXOTWFIZWKRI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate
Reactant of Route 3
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate
Reactant of Route 4
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate
Reactant of Route 6
Ethyl (2-((3-(4-isopropylphenyl)acryloyl)amino)-1,3-thiazol-4-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.